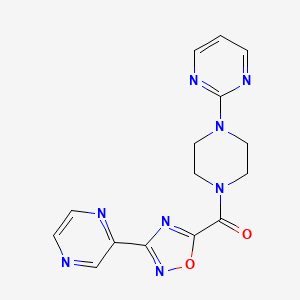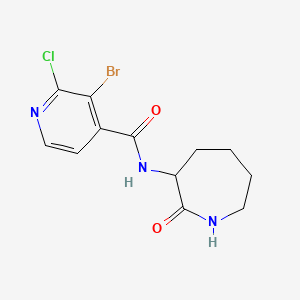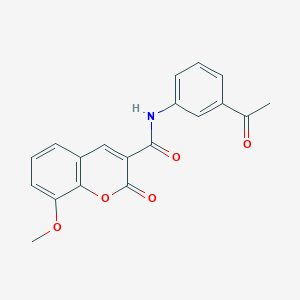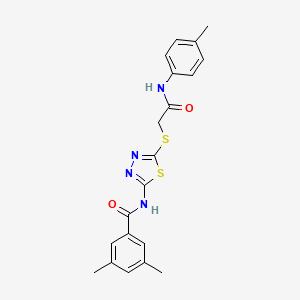![molecular formula C11H9F4NO3 B2427268 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-14-2](/img/structure/B2427268.png)
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, commonly known as FTPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FTPP is a derivative of the amino acid proline and is known for its unique properties, including its ability to inhibit the activity of certain enzymes in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Derivatives : The compound is used in various synthesis techniques for creating fluorine-containing compounds. For instance, it can serve as a building block in synthesizing specific antibacterial agents, as seen in the synthesis of arylfluoroquinolones, characterized by fluorine atoms at strategic positions, substituted amino groups, and phenyl groups (Chu et al., 1986); (Chu et al., 1987).
Structural Analysis and Modeling : Research involving density functional theory (DFT) models and spectroscopy (IR and Raman) for understanding the vibrational and electronic structure of related fluorinated compounds provides valuable insights into their molecular properties (Pallavi & Tonannavar, 2020).
Fluorinated Compound Synthesis and Evaluation
Fluorinated Amino Acids and Derivatives : The compound forms a crucial part of the synthesis of various fluorinated amino acids and their derivatives, which have applications in creating specific pharmaceutical agents and materials with unique properties (Monclus et al., 1995).
Antimicrobial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for their potential antimicrobial activity, contributing to the development of new antibacterial and antifungal agents (Bonacorso et al., 2018).
Electrochemical Fluorination : The compound's derivatives have been subjected to electrochemical fluorination processes to create perfluoroacid fluorides, demonstrating its versatility in chemical synthesis and applications in creating fluorochemicals (Abe et al., 1992).
Biomedical and Chemical Research
Fluorescence Labeling and Sensing : The compound and its derivatives have been explored for their potential in fluorescence labeling of proteins, aiding in the study of protein structure and dynamics (Summerer et al., 2006).
Material Science Applications : Research into the synthesis of novel polyimides derived from related fluorinated compounds demonstrates its application in material science, particularly in creating materials with excellent thermal stability and mechanical properties (Yin et al., 2005).
Crystal Structure Analysis : Studies on the crystal structure of similar amino-phenyl boronic acid derivatives provide insights into their chemical properties and potential uses in sensing materials (Das et al., 2003).
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRYOEPAUNPIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



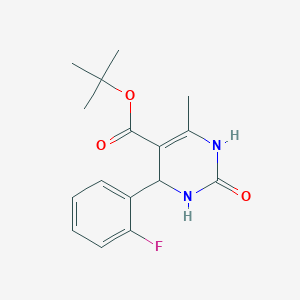
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)
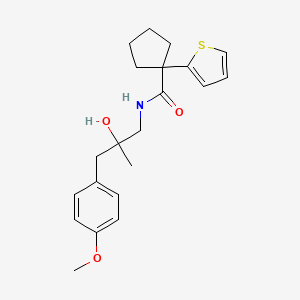
![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)
